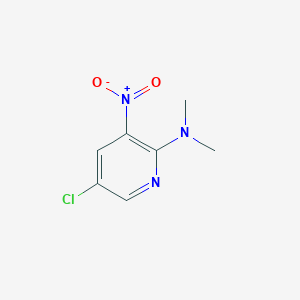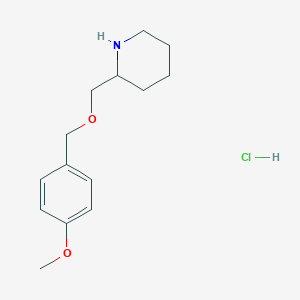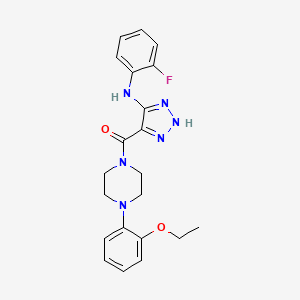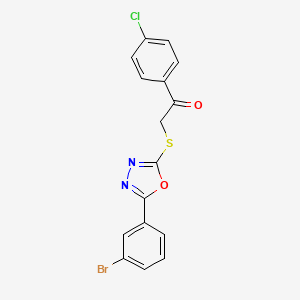
5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, also known as CL-316,243, is a selective β3-adrenergic receptor agonist. It has been studied extensively for its potential therapeutic applications in obesity, diabetes, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Kinetics
Studies on the kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine, a close analog to 5-Chloro-N,N-dimethyl-3-nitropyridin-2-amine, show their interaction in solvents like dimethyl sulfonide (DMSO) and dimethyl formamide (DMF). These studies help in understanding the chemical behavior and reaction mechanisms of such compounds (El-Bardan et al., 2002).
Formation of Aminals
The unexpected formation of aminals via Pummerer rearrangement from reactions involving nitropyridine compounds, similar to this compound, has been observed. This highlights a unique pathway in organic synthesis, contributing to the development of new chemical entities (Rakhit et al., 1979).
Nucleophilic Substitutions
Research on the kinetics of nucleophilic substitutions involving chloro-nitropyridines provides insights into their reactivity, aiding in the design of more efficient synthetic pathways for compounds like this compound (Hamed, 1997).
Dimethylation Processes
The process of N,N-dimethylation of nitro compounds, including those similar to this compound, has been studied, which is crucial for understanding the chemical modification techniques of nitropyridines (Zhang et al., 2015).
Cycloaddition Reactions
Investigations into the 1,3-dipolar cycloaddition reactions of nitropyridyl isocyanates show important reactions that can be applied to similar compounds like this compound. These reactions are fundamental in the synthesis of diverse heterocyclic compounds (Holt & Fiksdahl, 2007).
Antiprotozoal Activity
The synthesis and antiprotozoal activity of pyridine thioaryl ethers, which include chloro-nitropyridine derivatives, shed light on the potential biological activities of similar compounds. This research is crucial for developing new antiprotozoal agents (Fetisov et al., 2021).
Electron Spin Resonance Studies
ESR spectra studies of substituted pyridine anion radicals, including chloro-nitropyridines, provide valuable information on the electronic properties of such compounds. This research is significant in understanding the electronic characteristics of this compound and related molecules (Cottrell & Rieger, 1967).
Crystal Engineering
Research in crystal engineering using 2-amino-5-nitropyridine, closely related to this compound, helps in designing noncentrosymmetric structures for potential applications in materials science (Fur et al., 1996).
Antitumor Agents
The synthesis of 4-substituted 2-formylpyridine thiosemicarbazones from nitropyridines provides insights into the development of potential antitumor agents. This research is relevant for understanding the medicinal chemistry aspects of compounds like this compound (Agrawal et al., 1976).
Eigenschaften
IUPAC Name |
5-chloro-N,N-dimethyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOKEOADEACZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2431761.png)
![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)

![Methyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B2431764.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)
![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2431767.png)
![4-[(4-Bromophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2431771.png)
![(3-Fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2431772.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2431774.png)
![Ethyl 1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B2431776.png)

![1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol](/img/structure/B2431779.png)